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Compound of Interest

Compound Name:
Tert-butyl 3-formylmorpholine-4-

carboxylate

Cat. No.: B153264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a

proposed synthetic route for N-Boc-3-morpholinecarbaldehyde, a key intermediate in medicinal

chemistry and drug development. Due to the limited availability of public domain experimental

data for this specific compound, this guide synthesizes information from analogous compounds

and established chemical principles to provide a robust predictive characterization.

Core Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for N-Boc-3-

morpholinecarbaldehyde. These values are predicted based on the analysis of similar N-Boc

protected heterocyclic aldehydes and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde (-CHO) 9.5 - 9.7 s -

Morpholine H-3 4.1 - 4.3 m -

Morpholine H-2eq, H-

6eq
3.8 - 4.0 m -

Morpholine H-5eq 3.6 - 3.8 m -

Morpholine H-2ax, H-

6ax
3.2 - 3.4 m -

Morpholine H-5ax 2.9 - 3.1 m -

Boc (-C(CH₃)₃) 1.4 - 1.5 s -

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)

Aldehyde (C=O) 199 - 202

Boc (C=O) 154 - 156

Boc (-C(CH₃)₃) 80 - 82

Morpholine C-3 60 - 63

Morpholine C-2, C-6 66 - 69

Morpholine C-5 44 - 47

Boc (-C(CH₃)₃) 28 - 29

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (aldehyde) 2820 - 2850, 2720 - 2750 Medium

C=O stretch (aldehyde) 1720 - 1740 Strong

C=O stretch (Boc carbamate) 1680 - 1700 Strong

C-N stretch 1160 - 1200 Strong

C-O-C stretch (ether) 1100 - 1130 Strong

Sample Preparation: Thin Film

Table 4: Predicted Mass Spectrometry Data

Ion [M+H]⁺ [M+Na]⁺

Calculated m/z 216.1230 238.1049

Ionization Mode: Electrospray (ESI+)

Experimental Protocols
A common and effective method for the synthesis of N-Boc-3-morpholinecarbaldehyde is the

oxidation of its corresponding primary alcohol, N-Boc-3-(hydroxymethyl)morpholine. A variety of

mild oxidizing agents can be employed for this transformation. Below is a representative

experimental protocol using Dess-Martin periodinane (DMP), known for its high efficiency and

mild reaction conditions.

Synthesis of N-Boc-3-morpholinecarbaldehyde via Dess-Martin Oxidation

Preparation of Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve N-Boc-3-(hydroxymethyl)morpholine (1.0 equivalent) in

anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin

periodinane (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is

typically complete within 1-3 hours.

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic

mixture vigorously for 15-20 minutes until the solid dissolves.

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can

be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in

hexanes to afford the pure N-Boc-3-morpholinecarbaldehyde.

Spectroscopic Characterization Protocol

NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in

approximately 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on

a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy: Obtain an infrared spectrum of the purified product as a thin film on a salt

plate (e.g., NaCl or KBr) using an FT-IR spectrometer.

Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable solvent

(e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry

(ESI-MS) in positive ion mode.

Visualizations
Experimental Workflow for Synthesis and Characterization
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Caption: Synthetic and characterization workflow for N-Boc-3-morpholinecarbaldehyde.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of N-Boc-3-morpholinecarbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153264#spectroscopic-data-for-n-boc-3-
morpholinecarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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